N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide (Compound ID: 8013-2136) is a sulfonamide derivative featuring a naphthalene core substituted with a methoxy group at position 4 and an indole-based side chain. The indole moiety is further modified with two methyl groups at positions 2 and 5. Its molecular formula is C23H24N2O3S, with a molecular weight of 408.52 g/mol and a calculated logP of ~5.59 (estimated from analogous ethoxy-substituted data in ).
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-15-8-9-21-20(14-15)17(16(2)25-21)12-13-24-29(26,27)23-11-10-22(28-3)18-6-4-5-7-19(18)23/h4-11,14,24-25H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKYIPDXFXQNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then further modified to introduce the 2,5-dimethyl groups and the ethyl chain.
The next step involves the sulfonation of 4-methoxynaphthalene to introduce the sulfonamide group. This can be achieved by reacting 4-methoxynaphthalene with chlorosulfonic acid, followed by the reaction with an amine to form the sulfonamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and sulfonation steps, as well as the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The table below compares the target compound with four structurally related sulfonamides:


*Estimated from ethoxy analogue due to lack of direct data for methoxy version.
Key Observations:
- Ethoxy vs. Methoxy Substitution: The ethoxy-substituted analogue (ID 8013-2135) exhibits higher molecular weight (422.55 vs. 408.52) and logP (5.59 vs.
- Aromatic Core Impact : Replacing naphthalene with a benzene ring (ID 8012-7718) reduces molecular weight (358.46 vs. 408.52) and polar surface area, likely diminishing π-π stacking interactions critical for target binding .
- Heterocyclic Variations: Thiazolidinone (NAT-1) and isoquinoline (H-8) cores introduce distinct pharmacophores, altering target selectivity. For example, H-series compounds are known protein kinase inhibitors, whereas naphthalene sulfonamides may favor tubulin or protease targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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